2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropyridine with ethylene oxide in the presence of a base to form 2-(3-fluoropyridin-4-yl)ethanol. This intermediate is then reacted with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug design and development. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol
- ®-2-amino-1-(6-fluoropyridin-3-yl)ethan-1-ol
- 1-(2-fluoropyridin-3-yl)ethan-1-amine
Uniqueness
2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-amino-2-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI Key |
YRLHQSBSPRVYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)F |
Origin of Product |
United States |
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